molecular formula C13H10ClFN2O B1355827 N-(5-Amino-2-fluorophenyl)-3-chlorobenzamide CAS No. 926201-11-8

N-(5-Amino-2-fluorophenyl)-3-chlorobenzamide

Cat. No.: B1355827
CAS No.: 926201-11-8
M. Wt: 264.68 g/mol
InChI Key: GCOTVYUTBMMJFY-UHFFFAOYSA-N
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Description

N-(5-Amino-2-fluorophenyl)-3-chlorobenzamide is a chemical compound with potential applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of an amino group, a fluorine atom, and a chlorine atom attached to a benzamide structure. This compound is of interest due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-fluorophenyl)-3-chlorobenzamide typically involves the reaction of 5-amino-2-fluoroaniline with 3-chlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform, under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification of the product may involve recrystallization or chromatographic techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-fluorophenyl)-3-chlorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitro or nitroso derivatives. Reduction reactions can convert the amino group to a hydroxylamine or aniline derivative.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere conditions.

Major Products Formed

    Substitution: Various substituted benzamides.

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Hydroxylamine or aniline derivatives.

    Coupling: Biaryl compounds.

Scientific Research Applications

N-(5-Amino-2-fluorophenyl)-3-chlorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-fluorophenyl)-3-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and fluorine groups can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, modulating their activity. The chlorine atom may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Amino-2-fluorophenyl)-2-phenylacetamide
  • N-(5-Amino-2-fluorophenyl)-2-(2-methylphenoxy)-acetamide
  • N-(5-Amino-2-fluorophenyl)-2-(4-chlorophenoxy)acetamide

Uniqueness

N-(5-Amino-2-fluorophenyl)-3-chlorobenzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both fluorine and chlorine atoms in the benzamide structure can enhance its reactivity and potential biological activity compared to similar compounds.

Properties

IUPAC Name

N-(5-amino-2-fluorophenyl)-3-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFN2O/c14-9-3-1-2-8(6-9)13(18)17-12-7-10(16)4-5-11(12)15/h1-7H,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCOTVYUTBMMJFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=C(C=CC(=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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